molecular formula C17H20FNO5 B6714486 Dimethyl 1-(4-fluoro-3-methylbenzoyl)piperidine-2,4-dicarboxylate

Dimethyl 1-(4-fluoro-3-methylbenzoyl)piperidine-2,4-dicarboxylate

Cat. No.: B6714486
M. Wt: 337.34 g/mol
InChI Key: MFRQFCKCROMBFR-UHFFFAOYSA-N
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Description

Dimethyl 1-(4-fluoro-3-methylbenzoyl)piperidine-2,4-dicarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 4-fluoro-3-methylbenzoyl group and two ester groups at the 2 and 4 positions. The incorporation of fluorine and methyl groups into the benzoyl moiety enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-(4-fluoro-3-methylbenzoyl)piperidine-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Benzoyl Group: The 4-fluoro-3-methylbenzoyl group is introduced via an acylation reaction using 4-fluoro-3-methylbenzoyl chloride in the presence of a base like pyridine.

    Esterification: The final step involves the esterification of the piperidine ring at the 2 and 4 positions using dimethyl carbonate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(4-fluoro-3-methylbenzoyl)piperidine-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

Dimethyl 1-(4-fluoro-3-methylbenzoyl)piperidine-2,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 1-(4-fluoro-3-methylbenzoyl)piperidine-2,4-dicarboxylate involves its interaction with specific molecular targets. The fluorine and methyl groups enhance its binding affinity to target proteins or enzymes, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 4-(4-fluoro-3-methylbenzoyl)piperidine-2,6-dicarboxylate: Similar structure with ethyl esters instead of methyl esters.

    Dimethyl 1-(4-chloro-3-methylbenzoyl)piperidine-2,4-dicarboxylate: Chlorine substituent instead of fluorine.

    Dimethyl 1-(4-fluoro-3-methylbenzoyl)piperidine-3,5-dicarboxylate: Ester groups at different positions on the piperidine ring.

Uniqueness

Dimethyl 1-(4-fluoro-3-methylbenzoyl)piperidine-2,4-dicarboxylate is unique due to the specific positioning of its ester groups and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

dimethyl 1-(4-fluoro-3-methylbenzoyl)piperidine-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO5/c1-10-8-11(4-5-13(10)18)15(20)19-7-6-12(16(21)23-2)9-14(19)17(22)24-3/h4-5,8,12,14H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRQFCKCROMBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCC(CC2C(=O)OC)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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